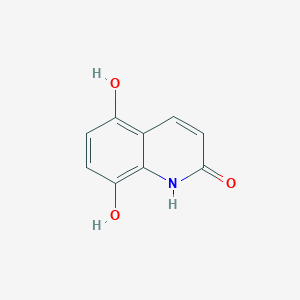![molecular formula C28H36O8 B14864799 [(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate](/img/structure/B14864799.png)
[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tigloylgomisin H is a naturally occurring dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis and Schisandra sphenanthera . This compound is known for its significant biological activities, including cytotoxicity against certain cancer cell lines . It is part of a larger group of lignans that have been traditionally used in herbal medicine for their various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tigloylgomisin H typically involves the extraction and isolation from the fruits of Schisandra chinensis . The dried fruits are soaked in 70% aqueous ethanol at room temperature for 24 hours. After filtration, the extract is concentrated to afford crude material . Repeated chromatographic separations on silica gel, octadecyl silica gel, and Sephadex LH-20 are then performed to isolate tigloylgomisin H .
Industrial Production Methods: the extraction and purification processes used in laboratory settings can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tigloylgomisin H undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions: Common reagents used in the reactions involving tigloylgomisin H include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed: The major products formed from the chemical reactions of tigloylgomisin H depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Tigloylgomisin H has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, tigloylgomisin H is investigated for its cytotoxic effects on cancer cells and its potential use in cancer prevention and treatment . Additionally, it has been shown to induce quinone reductase activity in liver cells, suggesting its role in liver cancer prevention .
Mechanism of Action
The mechanism of action of tigloylgomisin H involves the upregulation of phase II detoxifying enzymes through the Nrf2-ARE pathway . This pathway is crucial for cellular defense against oxidative stress and carcinogens. Tigloylgomisin H specifically induces the activity of quinone reductase, an enzyme involved in detoxification processes .
Comparison with Similar Compounds
Tigloylgomisin H is similar to other dibenzocyclooctadiene lignans such as angeloylgomisin H, benzoylgomisin H, and schisandrin . tigloylgomisin H is unique in its specific structural features and biological activities . For instance, while angeloylgomisin H and benzoylgomisin H also exhibit cytotoxic properties, tigloylgomisin H has a distinct mechanism of action through the Nrf2-ARE pathway .
List of Similar Compounds:- Angeloylgomisin H
- Benzoylgomisin H
- Schisandrin
- Schisandrol A
- Schisandrol B
Properties
Molecular Formula |
C28H36O8 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28+/m0/s1 |
InChI Key |
ZSAUXCVJDYCLRS-UKKUVLBLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
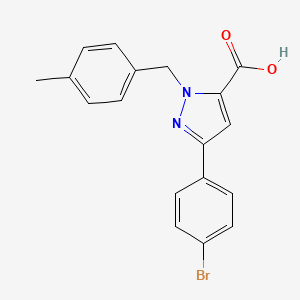
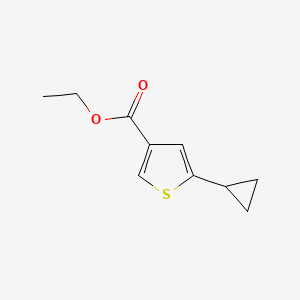
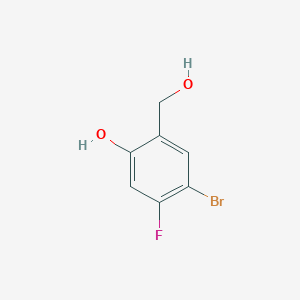

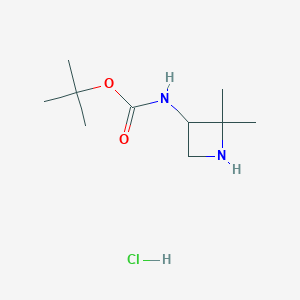
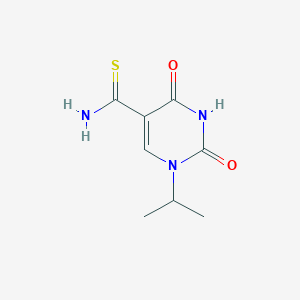
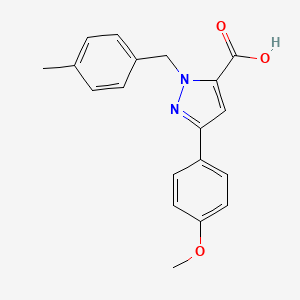
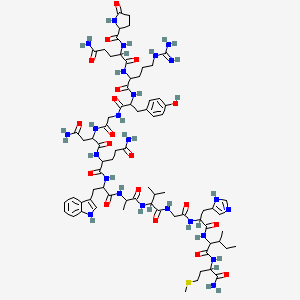
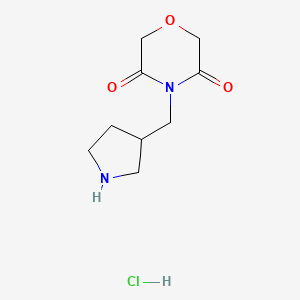

![(1S,2S,5R)-Methyl 3-((R)-2-aMino-3,3-diMethylbutanoyl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (hydrochloride)](/img/structure/B14864791.png)
